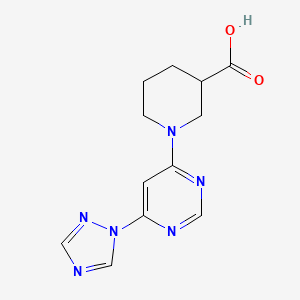

1-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)哌啶-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, and a carboxylic acid group . These functional groups suggest that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring and the pyrimidine ring in separate steps, followed by their connection via a suitable linker . The piperidine ring could be introduced in a later step, and the carboxylic acid group could be introduced last, to avoid unwanted side reactions .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (1,2,4-triazole, pyrimidine, and piperidine) suggests a rigid and possibly planar structure . The electron-withdrawing nature of the triazole and pyrimidine rings could influence the electronic properties of the molecule .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the 1,2,4-triazole, pyrimidine, and carboxylic acid functional groups . The triazole and pyrimidine rings are aromatic and hence relatively stable, but they can participate in various reactions under suitable conditions . The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification and amide formation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the 1,2,4-triazole and pyrimidine rings could contribute to its stability and solubility . The carboxylic acid group could contribute to its acidity and polarity .

科学研究应用

- Anticonvulsant Activity : Certain 1,2,3-triazole derivatives exhibit anticonvulsant properties, making them potential candidates for treating epilepsy and related disorders .

- Antibiotics : The 1,2,3-triazole core is present in antibiotics like cefatrizine and tazobactam, which have broad-spectrum activity against bacterial infections .

- Anticancer Agents : Compounds containing the 1,2,3-triazole motif have shown promise as anticancer agents. For instance, carboxyamidotriazole is an example of a 1,2,3-triazole-based anticancer drug .

- Antiviral Activity : Some derivatives exhibit antiviral effects against influenza A, herpes simplex virus type 1 (HSV-1), and other viruses .

Organic Synthesis and Click Chemistry

- Click Chemistry : The 1,2,3-triazole scaffold is a cornerstone of click chemistry, enabling efficient and modular synthesis. Researchers often use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct 1,2,3-triazoles .

Supramolecular Chemistry and Materials Science

- Supramolecular Assemblies : 1,2,3-Triazoles participate in supramolecular interactions, leading to the formation of host-guest complexes and functional materials .

- Materials Applications : Researchers explore 1,2,3-triazole-containing polymers and materials for applications such as drug delivery, sensors, and catalysis .

Bioconjugation and Chemical Biology

- Bioorthogonal Labeling : The 1,2,3-triazole linkage is bioorthogonal, allowing selective labeling of biomolecules in living systems. This property is crucial for chemical biology studies .

- Fluorescent Imaging : Triazole-based probes are used in live-cell imaging due to their stability and minimal interference with cellular processes .

安全和危害

未来方向

属性

IUPAC Name |

1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O2/c19-12(20)9-2-1-3-17(5-9)10-4-11(15-7-14-10)18-8-13-6-16-18/h4,6-9H,1-3,5H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYFDDOMFULNIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2550383.png)

![Benzo[d]isoxazole-4-carboxylic acid](/img/structure/B2550384.png)

![N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzenecarboxamide](/img/structure/B2550385.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2550386.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2550391.png)

![Tert-butyl N-[[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2550392.png)

![1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine](/img/structure/B2550394.png)

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine](/img/structure/B2550395.png)

![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel-](/img/structure/B2550396.png)

![2-[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2550398.png)

![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2550404.png)